molecular formula C18H20OS B1360539 2',3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-72-8

2',3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1360539
CAS No.: 898754-72-8
M. Wt: 284.4 g/mol
InChI Key: HRQSBAQDOWOVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C18H20OS It is characterized by the presence of a thiomethyl group attached to a phenyl ring, which is further connected to a propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-thiomethylbenzaldehyde with 2,3-dimethylacetophenone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propiophenone structure can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The thiomethyl group can interact with biological macromolecules, potentially leading to the inhibition of certain enzymes or receptors. The propiophenone structure may also play a role in its biological activity by interacting with cellular pathways involved in oxidative stress or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone
  • 2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone
  • 2’,3’-Dimethyl-3-(2-chlorophenyl)propiophenone

Uniqueness

2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the phenyl ring.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-7-6-9-16(14(13)2)17(19)12-11-15-8-4-5-10-18(15)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQSBAQDOWOVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644325
Record name 1-(2,3-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-72-8
Record name 1-(2,3-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.